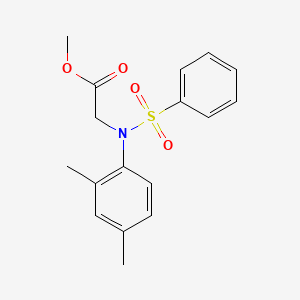
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide is a synthetic organic compound with a unique chemical structure, combining features from benzotriazine and phenylethylamine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide typically involves the condensation of a benzotriazine derivative with a phenylethylamine derivative under specific conditions. For instance, a common approach is to react 4-oxo-1,2,3-benzotriazine with N-(2-phenylethyl)butanamide in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). This reaction is often performed at room temperature for several hours to yield the desired product.
Industrial Production Methods: The industrial production of this compound might scale up the laboratory synthesis techniques by employing larger reaction vessels, optimizing reaction conditions, and utilizing more efficient purification methods like crystallization, distillation, or chromatographic techniques. Automation and continuous flow reactors can also enhance the production efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide can undergo oxidation reactions under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound may be reduced using reagents like lithium aluminium hydride (LAH) or sodium borohydride (NaBH4) to transform the oxo group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylethylamine moiety, with reagents like halogenating agents or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetone.
Reduction: Lithium aluminium hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides, acyl halides, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation may yield carboxylic acids or ketones.
Reduction could produce alcohols or amines.
Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Applications De Recherche Scientifique
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Can be utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mécanisme D'action
The specific mechanism of action for 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit an enzyme by forming a stable complex with the active site, preventing substrate access and subsequent catalysis. The pathways involved would include the interactions between the compound and its molecular targets, potentially leading to downstream effects such as altered cellular signaling or metabolic processes.
Comparaison Avec Des Composés Similaires
4-oxo-1,2,3-benzotriazin-3(4H)-yl derivatives: These compounds share the benzotriazine core structure and exhibit similar reactivity patterns.
N-(2-phenylethyl)butanamide derivatives: These compounds contain the phenylethylamine moiety and may share pharmacological properties.
Uniqueness: 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide stands out due to the combination of the benzotriazine and phenylethylamine functionalities, providing unique reactivity and potential applications. Its structural features enable versatile chemical transformations, making it a valuable tool in synthetic chemistry and research.
Propriétés
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(20-13-12-15-7-2-1-3-8-15)11-6-14-23-19(25)16-9-4-5-10-17(16)21-22-23/h1-5,7-10H,6,11-14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPIZCMZVFTIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B2866273.png)
![6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2866274.png)

![N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2866279.png)
![(4-(4-(benzyloxy)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2866280.png)
![1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2866281.png)

![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2866284.png)


![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2866292.png)


